molecular formula C19H23N5O5 B11930934 Thalidomide-NH-amido-C4-NH2

Thalidomide-NH-amido-C4-NH2

Cat. No.: B11930934
M. Wt: 401.4 g/mol
InChI Key: YZKCBFSDYAJXJM-UHFFFAOYSA-N
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Description

Thalidomide-NH-amido-C4-NH2 is a synthetic compound that functions as an E3 ligase ligand-linker conjugate. It incorporates a thalidomide-based cereblon ligand and a linker, making it a crucial component in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-amido-C4-NH2 involves the conjugation of a thalidomide-based cereblon ligand with a linker. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Thalidomide-NH-amido-C4-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thalidomide-NH-amido-C4-NH2 has a wide range of scientific research applications, including:

Mechanism of Action

Thalidomide-NH-amido-C4-NH2 exerts its effects by binding to cereblon, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 cereblon, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is central to the compound’s role in targeted protein degradation .

Properties

Molecular Formula

C19H23N5O5

Molecular Weight

401.4 g/mol

IUPAC Name

N-(4-aminobutyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide

InChI

InChI=1S/C19H23N5O5/c20-8-1-2-9-21-15(26)10-22-12-5-3-4-11-16(12)19(29)24(18(11)28)13-6-7-14(25)23-17(13)27/h3-5,13,22H,1-2,6-10,20H2,(H,21,26)(H,23,25,27)

InChI Key

YZKCBFSDYAJXJM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCN

Origin of Product

United States

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